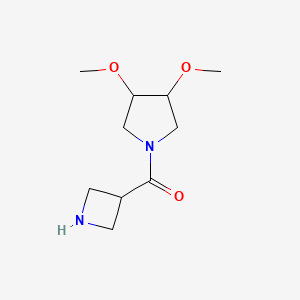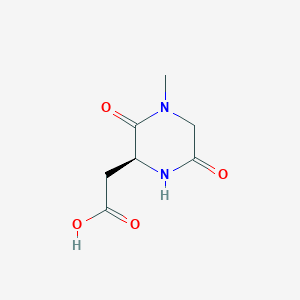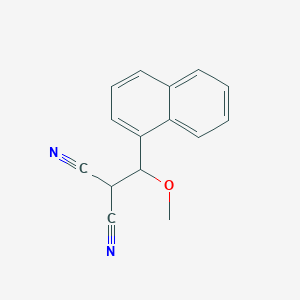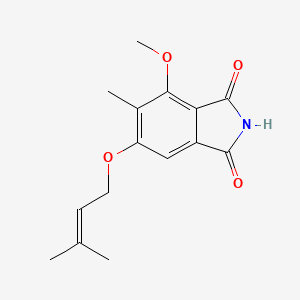
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl(3,4-dimethoxypyrrolidin-1-yl)methanone, also known as AZP, is a synthetic compound that has a wide range of applications in the scientific research field. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been found to possess a variety of properties, including anticonvulsant, anxiolytic, and antidepressant activities. AZP is structurally and functionally similar to GABA, and has been studied for its potential use in the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Antitumor Effects of Chrysophanol
Chrysophanol, an anthroquinone, has demonstrated potential in inhibiting the growth of various cancers. A study explored its anticancer effects against malignant meningioma of the optic nerve, revealing significant declines in cell viability and induction of apoptosis in CH157-MN cells. These effects were mediated through the activation of caspases, the induction of reactive oxygen species, and the inhibition of the mitogen-activated protein kinase signaling pathway (Zeng et al., 2019).
Synthesis and Transformations of β-Amino Acid Derivatives
The synthesis and transformation of cyclic β-amino acids, including azetidinones, have significant implications in drug research due to their biological relevance. Various metathesis reactions are utilized to access these compounds, highlighting their importance in developing new molecular entities for medicinal chemistry (Kiss et al., 2018).
Cholesterol Absorption Inhibitors
Research into cholesterol absorption inhibitors has highlighted the significance of azetidinones in this field. Studies focus on the structure-activity relationship of azetidinone derivatives and their role in blocking cholesterol uptake from dietary sources. Virtual screening methods are employed to discover novel chemical entities that could serve as cholesterol absorption inhibitors, showcasing the therapeutic potential of azetidinone and its derivatives in managing elevated serum cholesterol levels (Sun et al., 2014).
Propiedades
IUPAC Name |
azetidin-3-yl-(3,4-dimethoxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-14-8-5-12(6-9(8)15-2)10(13)7-3-11-4-7/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDFCEPCQLDETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)
![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)






![[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B1474355.png)
![1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1474357.png)


![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)